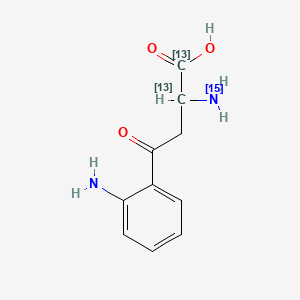

rac Kynurenine-13C2,15N

Description

Overview of Tryptophan Metabolism and the Kynurenine (B1673888) Pathway (KP)

Tryptophan, an essential amino acid obtained from dietary sources, serves as a building block for protein synthesis and a precursor for several bioactive molecules. nih.gov While a small fraction is converted to serotonin (B10506) and melatonin, the vast majority—over 95%—of tryptophan is metabolized through the kynurenine pathway (KP). wikipedia.orgfrontiersin.orgnih.gov This pathway is not only the primary route for tryptophan degradation but also plays a crucial role in immune regulation, neuroactivity, and the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.govfrontiersin.org

Enzymatic Degradation of Tryptophan into Kynurenine and Downstream Metabolites

The catabolism of tryptophan along the kynurenine pathway involves a series of enzymatic steps, leading to the formation of various biologically active metabolites. nih.gov The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine. nih.gov This intermediate is then rapidly hydrolyzed to form kynurenine. nih.gov From here, the pathway branches into two main arms. frontiersin.org One branch leads to the production of kynurenic acid, which is known for its neuroprotective properties. nih.gov The other branch generates several other metabolites, including 3-hydroxykynurenine, xanthurenic acid, anthranilic acid, and ultimately quinolinic acid, which can have neurotoxic effects. nih.govmdpi.com

Key Enzymes Regulating the Kynurenine Pathway: Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)

The commitment of tryptophan to the kynurenine pathway is tightly regulated by two key enzymes: Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). frontiersin.orgjci.org TDO is primarily found in the liver and is responsible for regulating systemic tryptophan levels. frontiersin.orgplos.org IDO, on the other hand, is expressed in various tissues and is induced by pro-inflammatory stimuli, playing a significant role in the immune system. plos.orgwikipedia.org Both IDO and TDO catalyze the first and rate-limiting step of the kynurenine pathway. nih.govwikipedia.org The activity of these enzymes determines the flux of tryptophan down this metabolic route and can be an indicator of inflammatory conditions. wikipedia.org

Racemic Kynurenine as a Central Intermediate in the Pathway

Kynurenine exists as a central intermediate in the pathway, from which downstream metabolites are synthesized. wikipedia.org While the naturally occurring form is L-kynurenine, research often utilizes a racemic mixture (a mixture of both L- and D-isomers) of kynurenine. Studies have shown that while L-kynurenine is readily metabolized, the D-isomer is poorly converted. williams.edu The use of racemic kynurenine in research, particularly isotopically labeled forms, allows for the investigation of the pathway's dynamics. nih.gov

Principles and Advantages of Stable Isotope Labeling in Metabolic Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. creative-proteomics.com It involves the use of non-radioactive isotopes, which have a different number of neutrons than the more common form of an element. creative-proteomics.com This difference in mass allows them to be detected and quantified by techniques like mass spectrometry. nih.gov

Utility of Stable Isotope-Labeled Compounds for Tracking Molecular Fates within Metabolic Pathways

By introducing a stable isotope-labeled compound into a biological system, researchers can follow its journey through various metabolic reactions. creative-proteomics.comsilantes.com This allows for the mapping of metabolic pathways, the identification of novel metabolites, and the quantification of metabolic fluxes—the rates at which molecules are converted. nih.govfrontiersin.org This dynamic information is crucial for understanding how metabolic networks are regulated and how they are altered in disease states. eurisotop.com Stable isotope tracers have proven invaluable in a wide range of metabolic research, from studying protein turnover to elucidating complex metabolic interactions. ckisotopes.com

Application of Carbon-13 (13C) and Nitrogen-15 (B135050) (15N) Labeling for Tracing Tryptophan Catabolism

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are commonly used stable isotopes in metabolic research. creative-proteomics.comsilantes.com In the context of tryptophan catabolism, compounds labeled with ¹³C and ¹⁵N, such as rac Kynurenine-13C2,15N, serve as excellent tracers. medchemexpress.compharmaffiliates.com The dual labeling with both ¹³C and ¹⁵N provides more detailed information about the transformations the molecule undergoes. For example, a ¹³C-tryptophan breath test can be used to assess the activity of the kynurenine pathway by measuring the amount of exhaled ¹³CO₂. nih.gov Similarly, the use of ¹⁵N-labeled tryptophan has helped to demonstrate the origin of nitrogen atoms in downstream metabolites. nih.gov These techniques, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, enable precise and sensitive detection of labeled molecules and their products, providing deep insights into the intricacies of tryptophan metabolism. acs.orgnih.govportlandpress.com

Detailed Research Findings

The use of stable isotope-labeled compounds has significantly advanced our understanding of the kynurenine pathway. For instance, in vivo microdialysis studies using stable isotope-labeled L-kynurenine have been conducted in animal models to investigate its metabolism in the brain. psychogenics.com These studies have revealed species-specific differences in the metabolic fate of kynurenine. psychogenics.com

Furthermore, research has utilized stable isotope labeling to quantify the flux through different branches of the kynurenine pathway. This has been instrumental in understanding the balance between the neuroprotective and neurotoxic arms of the pathway and how this balance is altered in various neurological and psychiatric disorders. nih.govjournaltxdbu.com The ability to trace the atoms from a precursor like tryptophan or kynurenine into downstream metabolites provides a level of detail that would be unattainable with other methods. frontiersin.org

Interactive Data Tables

Table 1: Key Enzymes in the Kynurenine Pathway

| Enzyme | Abbreviation | Location | Function |

|---|---|---|---|

| Indoleamine 2,3-Dioxygenase | IDO | Various tissues, immune cells | Catalyzes the initial, rate-limiting step of tryptophan catabolism. frontiersin.orgwikipedia.org |

| Tryptophan 2,3-Dioxygenase | TDO | Primarily liver | Regulates systemic tryptophan levels. frontiersin.orgplos.org |

| Kynurenine Aminotransferase | KAT | Brain, other tissues | Converts kynurenine to kynurenic acid. frontiersin.org |

Table 2: Applications of Stable Isotope Labeling in Kynurenine Pathway Research

| Application | Isotope Used | Key Findings |

|---|---|---|

| Metabolic Flux Analysis | ¹³C, ¹⁵N | Quantification of the rate of conversion of tryptophan and kynurenine into downstream metabolites. frontiersin.org |

| Pathway Tracing | ¹³C, ¹⁵N | Elucidation of the metabolic fate of tryptophan and its metabolites in various tissues and disease states. creative-proteomics.comsilantes.com |

| In Vivo Metabolism Studies | ¹³C | Investigation of kynurenine metabolism in the brain using microdialysis. psychogenics.com |

The Role of this compound as a Research Tool in Metabolic Flux Analysis

This compound is a stable isotope-labeled form of kynurenine that serves as a critical tool for researchers investigating the kynurenine pathway. The "rac" prefix indicates that it is a racemic mixture, containing both the D- and L-enantiomers of kynurenine. The notation "13C2,15N" signifies that the molecule has been synthesized to contain two carbon-13 atoms and one nitrogen-15 atom at specific positions within its chemical structure.

In the context of metabolic flux analysis, this compound is primarily used as an internal standard for the accurate quantification of endogenous kynurenine and its metabolites in biological samples such as plasma, cerebrospinal fluid, and tissue extracts. tandfonline.comtandfonline.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it allows for the correction of variability that can occur during sample preparation and analysis. nih.gov

When added to a biological sample at a known concentration, this compound behaves almost identically to the naturally occurring, unlabeled kynurenine throughout the extraction, purification, and analytical processes. Because the mass spectrometer can distinguish between the labeled (heavier) and unlabeled (lighter) forms of kynurenine based on their mass-to-charge ratio, the ratio of the two signals can be used to precisely calculate the concentration of the endogenous kynurenine in the original sample.

Furthermore, by introducing this compound into a cell culture or an in vivo model system, researchers can trace its metabolic fate. As the labeled kynurenine is processed by the enzymes of the pathway, the ¹³C and ¹⁵N atoms are incorporated into downstream metabolites such as kynurenic acid and 3-hydroxykynurenine. By monitoring the appearance of these labeled metabolites over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can determine the rate of flux through the different branches of the kynurenine pathway. psychogenics.com

Detailed Research Findings

While specific studies utilizing this compound are part of the broader research landscape, a highly illustrative example of this type of research is a study that investigated the metabolism of a stable isotope-labeled analogue, [13C6]L-Kynurenine, in the brains of mice and rats using in vivo microdialysis coupled with LC-MS/MS. psychogenics.com In this study, the researchers administered [13C6]L-Kynurenine and then measured the levels of the labeled and unlabeled kynurenine and its downstream metabolites over time.

The findings revealed significant differences in kynurenine metabolism between the two species. In mice, the metabolism of the labeled kynurenine showed a stronger preference for the kynurenine 3-monooxygenase (KMO) branch, leading to a higher production of labeled 3-hydroxykynurenine. In contrast, in rats, the kynurenine aminotransferase (KAT) pathway was more prevalent, resulting in a greater formation of labeled kynurenic acid. psychogenics.com This type of detailed metabolic flux information is invaluable for understanding the species-specific regulation of the kynurenine pathway and for the development of therapeutic strategies that target this pathway.

The data generated from such studies can be represented in tables that show the concentrations or relative abundance of the labeled metabolites over time, providing a clear picture of the metabolic flux.

Interactive Data Table: Representative Data from a Stable Isotope Tracing Study of Kynurenine Metabolism

Below is a representative data table illustrating the type of results that can be obtained from a metabolic flux analysis study using a labeled kynurenine tracer. The values are hypothetical but are based on the principles and findings of published research. psychogenics.com

| Time Point (hours) | Labeled Kynurenine (Relative Abundance) | Labeled Kynurenic Acid (Relative Abundance) | Labeled 3-Hydroxykynurenine (Relative Abundance) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 1 | 85 | 5 | 10 |

| 2 | 70 | 10 | 20 |

| 4 | 45 | 20 | 35 |

| 8 | 20 | 30 | 50 |

| 12 | 10 | 35 | 55 |

| 24 | <5 | 38 | 57 |

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

4-(2-aminophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid |

InChI |

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i8+1,10+1,12+1 |

InChI Key |

YGPSJZOEDVAXAB-SPKMFNSXSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[13CH]([13C](=O)O)[15NH2])N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |

Origin of Product |

United States |

Methodological Frameworks for Investigating Rac Kynurenine 13c2,15n Metabolism

Stable Isotope Tracer Techniques for Kynurenine (B1673888) Pathway Flux Analysis

Stable isotope tracers are non-radioactive compounds where one or more atoms have been replaced by a heavier isotope. creative-proteomics.com When introduced into a biological system, these labeled molecules participate in metabolic reactions alongside their unlabeled counterparts. nih.gov By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can quantify the rate of metabolic reactions, a concept known as metabolic flux. nih.gov The use of rac Kynurenine-13C2,15N allows for precise measurement of its conversion into various neuroactive and immunomodulatory molecules within the kynurenine pathway.

Kinetic Flux Profiling (KFP) for Quantifying Metabolic Fluxes

Kinetic Flux Profiling (KFP) is a method used to measure the rates of metabolic reactions by tracking the time-dependent incorporation of a stable isotope tracer into downstream metabolites. When this compound is introduced to a system, KFP involves collecting samples at multiple time points and measuring the isotopic enrichment in kynurenine and its products. This approach provides a dynamic view of pathway activity, revealing how quickly the labeled kynurenine is consumed and converted. The rate of appearance of labeled metabolites like kynurenic acid or 3-hydroxykynurenine directly reflects the in vivo activity of enzymes such as kynurenine aminotransferases (KATs) and kynurenine 3-monooxygenase (KMO). researchgate.net

Isotope-Assisted Metabolic Flux Analysis (iMFA) for Determining Intracellular Reaction Rates

Isotope-Assisted Metabolic Flux Analysis (iMFA) is a powerful technique that combines stable isotope labeling data with a stoichiometric model of a metabolic network to calculate intracellular fluxes. creative-proteomics.comnih.gov By administering this compound and measuring the steady-state distribution of labeled and unlabeled isotopologues of various kynurenine pathway metabolites, iMFA can provide a detailed map of metabolic activity. nih.gov This method is particularly useful for understanding how metabolic fluxes are redirected under different physiological or pathological conditions. The dual 13C and 15N labels on the kynurenine tracer provide additional constraints for the flux calculations, increasing the accuracy of the determined reaction rates.

Dynamic Tracking of this compound and its Downstream Metabolites

The dynamic tracking of this compound and its metabolic products provides crucial insights into the fate of kynurenine in different tissues and cellular compartments. Following administration of the tracer, time-course experiments can be conducted to monitor the appearance and disappearance of labeled metabolites in biological samples such as plasma, cerebrospinal fluid, or brain tissue. psychogenics.comnih.gov This allows for the investigation of transport rates across biological barriers, like the blood-brain barrier, and the relative activity of the different branches of the kynurenine pathway. For instance, tracking the formation of labeled kynurenic acid versus labeled 3-hydroxykynurenine can reveal the balance between the neuroprotective and potentially neurotoxic arms of the pathway. researchgate.netpsychogenics.com

Advanced Analytical Technologies for this compound and Related Metabolites

The accurate measurement of stable isotope enrichment in metabolites is fundamental to flux analysis. Mass spectrometry-based techniques are the primary tools for quantifying labeled and unlabeled analytes in complex biological samples due to their high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of Labeled and Unlabeled Analytes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying kynurenine pathway metabolites. nih.govtandfonline.comnih.gov This technique first separates the compounds in a sample using liquid chromatography, and then uses tandem mass spectrometry to detect and quantify them based on their specific mass-to-charge ratios and fragmentation patterns. researchgate.net When using this compound as a tracer, LC-MS/MS can distinguish between the endogenous (unlabeled) metabolites and their labeled counterparts. psychogenics.com The instrument is set to monitor specific mass transitions for each analyte, allowing for precise quantification even at low concentrations. tandfonline.com

| Analyte | Unlabeled Mass Transition (m/z) | Labeled Mass Transition (from this compound) |

|---|---|---|

| Kynurenine | 209.1 → 192.1 | 212.1 → 195.1 |

| Kynurenic Acid | 190.1 → 144.1 | 193.1 → 147.1 |

| Anthranilic Acid | 138.1 → 92.1 | 140.1 → 94.1 |

| 3-Hydroxykynurenine | 225.1 → 208.1 | 228.1 → 211.1 |

| Xanthurenic Acid | 206.1 → 178.1 | 209.1 → 181.1 |

| 3-Hydroxyanthranilic Acid | 154.1 → 108.1 | 156.1 → 110.1 |

| Quinolinic Acid | 168.0 → 124.0 | 170.0 → 126.0 |

Gas Chromatography-Mass Spectrometry (GC/MS) in Stable Isotope Enrichment Studies

Gas chromatography-mass spectrometry (GC/MS) is another powerful technique for metabolic flux analysis, particularly for volatile or semi-volatile compounds. For many kynurenine pathway metabolites, chemical derivatization is required to increase their volatility for GC analysis. nih.gov GC/MS has been successfully used to measure the enrichment of stable isotopes in metabolites like quinolinic acid and picolinic acid. nih.gov In studies using this compound, GC/MS can provide complementary information to LC-MS/MS, especially for certain downstream metabolites where GC/MS may offer better chromatographic resolution or sensitivity after derivatization.

| Metabolite | Derivatization Agent | Ion Monitored (Unlabeled) | Ion Monitored (Labeled) |

|---|---|---|---|

| Quinolinic Acid | BSTFA + TMCS | m/z 311 | m/z 313 |

| Picolinic Acid | Pentafluorobenzyl bromide | m/z 212 | m/z 214 |

| Anthranilic Acid | MTBSTFA | m/z 264 | m/z 266 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Untargeted Metabolite Investigation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the untargeted investigation of metabolites. In the context of this compound, NMR can be employed to trace the metabolic conversion of the labeled kynurenine into its various downstream products. The presence of the heavy isotopes, Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), at specific positions within the kynurenine molecule creates unique NMR spectral signatures.

When this compound is introduced into a biological system, its metabolites will retain these isotopic labels. For instance, as the labeled kynurenine is converted to kynurenic acid or 3-hydroxykynurenine, the ¹³C and ¹⁵N atoms are carried over. In an NMR spectrum, the signals from these labeled atoms are distinct from the signals of their naturally abundant, unlabeled counterparts. This distinction allows researchers to follow the flow of the labeled atoms through the metabolic network, identifying and quantifying the resulting metabolites without prior selection. This untargeted approach provides a comprehensive snapshot of the metabolic flux through the kynurenine pathway, revealing how different conditions or interventions may alter its activity.

Utilization of Stable Isotope-Labeled Kynurenine as Internal Standards for Method Validation

Stable isotope-labeled compounds like this compound are indispensable as internal standards for the validation of quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov An internal standard is a compound added to a sample in a known quantity before processing. Because the isotopically labeled standard is chemically identical to the endogenous analyte, it experiences the same variations during sample preparation, extraction, and analysis.

However, due to its different mass (resulting from the ¹³C and ¹⁵N isotopes), the mass spectrometer can distinguish it from the unlabeled, endogenous kynurenine. By comparing the detector response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for both sample loss and matrix effects. This methodology is crucial for validating assays that measure kynurenine pathway metabolites in complex biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates. nih.govnih.gov

Below is a table summarizing typical parameters assessed during the validation of such LC-MS/MS methods.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value, often expressed as a percentage of recovery. | 85–115% of the nominal value |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measured as coefficient of variation (%CV). | < 15% CV |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; acceptable precision and accuracy. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte and internal standard. |

This table represents typical values found in bioanalytical method validation guidelines. nih.gov

Experimental Models in this compound Research

To elucidate the metabolic processing of kynurenine, researchers employ a variety of experimental models, ranging from isolated cells to complex living organisms.

In Vitro Cellular Systems for Metabolic Network Modeling

In vitro cellular systems are fundamental for modeling metabolic networks in a controlled environment. researchgate.net Cell lines, such as the human neuroblastoma cell line SK-N-SH, and primary cultures of human neurons are used to study the kynurenine pathway. nih.gov These cellular models allow for the investigation of enzyme expression and the production of metabolites under specific conditions. For example, treatment with interferon-γ can induce the enzyme indoleamine 2,3-dioxygenase (IDO), a key entry point into the kynurenine pathway. nih.gov

By introducing this compound to these cell cultures, scientists can directly trace its conversion into downstream metabolites like kynurenic acid (KYNA) and 3-hydroxykynurenine (3-HK). nih.gov This approach helps to define the metabolic capacity of specific cell types. Studies have shown that different cells express kynurenine pathway enzymes variably; for instance, human neurons can produce the neuroprotectant picolinic acid, whereas SK-N-SH cells produce the excitotoxin quinolinic acid. nih.gov This highlights how in vitro models can reveal cell-specific metabolic signatures.

| Cell Type | Key Kynurenine Pathway Feature | Primary End Product | Reference |

| Primary Human Neurons | Express picolinic carboxylase. | Picolinic Acid (neuroprotective) | nih.gov |

| SK-N-SH Neuroblastoma Cells | Do not express picolinic carboxylase. | Quinolinic Acid (excitotoxic) | nih.gov |

| Astrocytes | Primary site of kynurenic acid (KYNA) synthesis in the brain. | Kynurenic Acid (neuroprotective) | nih.gov |

| Microglia | Primary site of 3-hydroxykynurenine (3-HK) and quinolinic acid synthesis. | Quinolinic Acid (excitotoxic) | nih.gov |

In Vivo Animal Models (e.g., Rodent Brain Microdialysis Studies)

In vivo animal models, particularly rodent studies involving brain microdialysis, provide dynamic information about metabolic processes in a living organism. psychogenics.comresearchgate.net Microdialysis allows for the continuous sampling of metabolites from the extracellular fluid of specific brain regions, such as the striatum. psychogenics.com

In a typical experiment, a microdialysis probe is implanted into the brain of a rat or mouse. Following recovery, this compound is administered, and the dialysate is collected at regular intervals. psychogenics.com The samples are then analyzed by LC-MS/MS to measure the concentrations of the labeled kynurenine and its labeled metabolites over time. This technique has been used to demonstrate that kynurenine is actively transported into the brain and is locally metabolized. psychogenics.comnih.gov These studies have revealed important species-specific differences in kynurenine metabolism; for example, in mice, the pathway tends to favor the kynurenine 3-monooxygenase (KMO) branch leading to 3-HK, while in rats, the kynurenine aminotransferase (KAT) pathway producing KYNA is more prevalent. psychogenics.comresearchgate.net

Ex Vivo Tissue and Organ Analysis for Localized Metabolism

Ex vivo analysis of tissues and organs complements in vivo studies by providing a terminal snapshot of metabolite distribution and accumulation. Following the administration of this compound to an animal model, tissues of interest (e.g., brain, liver, placenta) are harvested. nih.gov The tissues are then homogenized and processed to extract the metabolites.

Using LC-MS/MS with a corresponding stable isotope-labeled internal standard, the concentrations of the administered compound and its labeled metabolites can be quantified within that specific tissue. nih.gov This method provides crucial information on where metabolites are localized. For example, analysis of different brain regions can show whether metabolites accumulate in areas vulnerable to neurodegeneration. nih.gov This approach has been used to study the localization of kynurenine pathway enzymes and metabolites, confirming that the two main metabolic arms of the pathway are physically segregated in the brain: KYNA is primarily formed in astrocytes, while 3-HK and quinolinic acid are synthesized in microglia. nih.gov

Academic Research Applications of Rac Kynurenine 13c2,15n in Understanding Biological Processes

Elucidating Kynurenine (B1673888) Pathway Enzyme Activity and Regulatory Mechanisms

Stable isotope labeling with rac Kynurenine-13C2,15N allows researchers to precisely track the conversion of kynurenine into its various downstream metabolites, offering a dynamic view of enzyme activity and pathway flux.

By introducing a labeled tryptophan precursor and monitoring the appearance of labeled kynurenine and its subsequent metabolites, researchers can quantify the rate of tryptophan degradation through this pathway. mdpi.comfrontiersin.org The ratio of kynurenine to tryptophan (Kyn/Trp ratio) is often used as a proxy for the combined activity of IDO and TDO. frontiersin.org The use of stable isotope-labeled L-kynurenine in animal models, coupled with techniques like in vivo microdialysis and liquid chromatography-tandem mass spectrometry (LC/MS/MS), provides a time course for the formation of labeled metabolites in the brain, offering insights into the central nervous system's regulation of these enzymes. psychogenics.com

The dysregulation of IDO and TDO has been implicated in various pathological conditions, including cancer and neurodegenerative disorders. nih.govresearchgate.net Therefore, the ability to accurately measure their activity using stable isotope tracers is critical for understanding disease mechanisms and developing targeted therapies.

Kynurenine sits (B43327) at a critical juncture in the pathway, where it can be metabolized down two primary branches. nih.gov One branch is initiated by kynurenine 3-monooxygenase (KMO), an enzyme that converts kynurenine to 3-hydroxykynurenine (3-HK). wikipedia.orgnih.gov This branch ultimately leads to the production of quinolinic acid, a neurotoxin. wikipedia.orgnih.gov

The use of this compound allows for the direct tracing of the flux through the KMO branch. By administering the labeled kynurenine, researchers can measure the rate of formation of labeled 3-HK and other downstream metabolites. This approach has been pivotal in understanding the regulation of KMO activity in various physiological and pathological states. For instance, studies have shown that pro-inflammatory conditions can upregulate KMO expression and activity, shifting the pathway towards the production of neurotoxic metabolites. nih.govfrontiersin.org

Furthermore, research using stable isotope-labeled L-kynurenine has demonstrated species-specific differences in KMO branch activity. In mice, for example, the metabolism of L-kynurenine shows a more pronounced KMO branch response compared to rats. psychogenics.com This highlights the importance of using such tracers to understand interspecies variations in metabolic pathways.

| Parameter | Observation | Implication |

| KMO Activity | Converts kynurenine to 3-hydroxykynurenine. | Initiates the neurotoxic branch of the kynurenine pathway. |

| Regulation | Upregulated by pro-inflammatory signals. | Shifts pathway towards quinolinic acid production during inflammation. |

| Species Variation | Higher KMO activity in mice compared to rats. | Highlights the need for species-specific metabolic studies. |

The alternative branch from kynurenine is mediated by a family of enzymes known as kynurenine aminotransferases (KATs). mdpi.com These enzymes convert kynurenine into kynurenic acid, a metabolite with neuroprotective properties that acts as an antagonist at excitatory amino acid receptors. wikipedia.org

By tracing the fate of this compound, researchers can quantify the proportion of kynurenine that is shunted down the KAT pathway versus the KMO pathway. This provides a measure of the relative prevalence of the neuroprotective versus the neurotoxic branch. Studies utilizing labeled kynurenine have revealed that the balance between these two branches can be influenced by various factors, including species differences. For instance, research suggests that the KAT pathway is more prevalent in rats than in mice. psychogenics.com

Understanding the factors that regulate the KAT pathway is of significant therapeutic interest. By identifying ways to enhance KAT activity or inhibit KMO activity, it may be possible to shift the balance of the kynurenine pathway towards the production of neuroprotective kynurenic acid.

The kynurenine pathway does not operate in isolation; it is intricately connected with other central metabolic pathways. A key intersection is its role in the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in numerous cellular processes, including the tricarboxylic acid (TCA) cycle. nih.govbuchem.com The complete catabolism of tryptophan through the kynurenine pathway ultimately leads to the production of NAD+.

Characterization of Kynurenine Pathway Metabolite Transport and Distribution

The biological effects of kynurenine pathway metabolites are dependent on their concentration in specific tissues and compartments. Therefore, understanding their transport and distribution is crucial.

The transport of kynurenine and its metabolites across the blood-brain barrier (BBB) determines their access to the central nervous system, where they can exert their neuroactive effects. frontiersin.org Studies using labeled compounds have been instrumental in characterizing these transport mechanisms.

Research has shown that kynurenine itself readily crosses the BBB. nih.gov This transport is mediated by the large neutral amino acid transporter (LAT1), which it shares with other amino acids like tryptophan. frontiersin.org The use of labeled kynurenine allows for the direct measurement of its uptake into the brain. nih.gov

In contrast, the transport of downstream metabolites is more varied. While 3-hydroxykynurenine also appears to cross the BBB, other metabolites like kynurenic acid and quinolinic acid do so very poorly. nih.govnih.gov This suggests that the brain concentrations of these neuroactive compounds are primarily regulated by local synthesis within the brain itself. psychogenics.com The basolateral secretion of kynurenine by endothelial cells of the BBB can be further metabolized by perivascular macrophages and microglia to produce quinolinic acid, providing a mechanism for systemic inflammation to induce local neurotoxicity. nih.gov

| Metabolite | BBB Transport Mechanism | Implication for Brain Concentration |

| Kynurenine | Active transport via LAT1. frontiersin.orgnih.gov | Brain levels are influenced by peripheral concentrations. |

| 3-Hydroxykynurenine | May utilize the same carrier as kynurenine. nih.gov | Can contribute to the cerebral pool from the periphery. |

| Kynurenic Acid | Poorly crosses the BBB. nih.govnih.gov | Brain levels are primarily determined by local synthesis. |

| Quinolinic Acid | Poorly crosses the BBB. nih.govnih.gov | Brain levels are primarily determined by local synthesis. |

Central Nervous System (CNS) Kynurenine Metabolism and Localized Enzyme Activity

Understanding the metabolism of kynurenine within the central nervous system is critical, as many of its downstream metabolites are neuroactive. A significant challenge in studying CNS metabolism is the blood-brain barrier (BBB), which restricts the passage of many molecules. While tryptophan and kynurenine can cross the BBB, many other kynurenine pathway metabolites, such as kynurenic acid (KYNA) and quinolinic acid (QUIN), are largely believed not to. psychogenics.com This implies that their concentrations and effects within the CNS are primarily governed by local synthesis and degradation, which is dictated by the activity of enzymes within brain cells. psychogenics.comresearchgate.net

The use of stable isotope-labeled kynurenine, such as [13C6]L-KYN, coupled with in vivo microdialysis, provides a powerful method for examining local enzyme activity in specific brain regions. psychogenics.comresearchgate.net This technique allows for the direct measurement of labeled metabolites produced in the brain over time after systemic administration of the labeled precursor. psychogenics.com Research has shown that the synthesis of key neuroactive metabolites is compartmentalized within the CNS; for instance, KYNA, a neuroprotectant, is primarily produced in astrocytes, whereas the neurotoxin QUIN is synthesized in microglia. psychogenics.com Tracing the conversion of labeled kynurenine into these specific end-products helps to clarify the roles of different cell types and enzymatic pathways within the brain's intricate metabolic landscape. psychogenics.comresearchgate.net

Species-Specific Differences in Kynurenine Metabolism

The metabolic fate of kynurenine can vary significantly between different species, which has important implications for the translation of preclinical research findings to human medicine. Stable isotope tracers are invaluable for delineating these differences. For example, a study using [13C6]L-KYN in rodents revealed distinct metabolic preferences between mice and rats. psychogenics.com

In mice, the metabolism of the administered labeled kynurenine showed a stronger preference for the kynurenine 3-monooxygenase (KMO) branch, which leads to the production of 3-hydroxykynurenine and subsequently the neurotoxin quinolinic acid. psychogenics.com Conversely, in rats, the kynurenine aminotransferase (KAT) pathway was more prevalent, favoring the synthesis of the neuroprotective kynurenic acid. psychogenics.com These findings, made possible by LC/MS/MS analysis of stable isotope-labeled metabolites, highlight fundamental differences in pathway regulation that can affect the outcomes of pharmacological interventions targeting these enzymes. psychogenics.comresearchgate.net Understanding these species-specific metabolic profiles is crucial for selecting appropriate animal models in drug development and for better predicting human responses. psychogenics.com The tryptophan-kynurenine pathway is conserved across vertebrates, and studies in mammals, birds, and fish show similar responses to stressors, which often elevate kynurenine pathway metabolism. nih.gov

Investigations into Kynurenine Pathway Dysregulation in Physiological and Pathological States

Altered Tryptophan-Kynurenine Metabolism in Neurological and Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Huntington's Disease)

Dysregulation of the tryptophan-kynurenine pathway is a recurring theme in the pathophysiology of several major neurodegenerative disorders. mdpi.com

Alzheimer's Disease (AD): In patients with AD, there is evidence of increased tryptophan degradation through the kynurenine pathway. nih.gov Studies have reported lower plasma concentrations of tryptophan and the neuroprotective metabolite kynurenic acid (KYNA), alongside a significant increase in the neurotoxic metabolite quinolinic acid (QUIN). nih.govmdpi.com These alterations are not merely correlational; the levels of KYNA and QUIN have been found to correlate with the degree of cognitive impairment. nih.gov An increasing kynurenine/tryptophan (KYN/TRP) ratio, which indicates higher activity of the enzyme indoleamine 2,3-dioxygenase (IDO), has been associated longitudinally with increases in plasma biomarkers of tau pathology (pTau-181), neuroinflammation (GFAP), and neurodegeneration (NfL). duke.edu

Parkinson's Disease (PD): PD is also characterized by significant perturbations in kynurenine metabolism. nih.gov Patients with PD have shown lower serum tryptophan concentrations but higher levels of kynurenine, anthranilic acid, and KYNA compared to healthy controls. nih.gov The ratio of kynurenine to tryptophan is also elevated, suggesting a state of systemic inflammation that activates the pathway. nih.gov Animal models of PD have corroborated these findings, showing increased levels of tryptophan, kynurenine, 3-hydroxykynurenine (3-HK), and QUIN in both the brain and plasma. nih.gov

Huntington's Disease (HD): Evidence points to the involvement of the kynurenine pathway in HD pathogenesis. nih.gov Patients with HD exhibit a higher KYN/TRP ratio, indicating increased IDO activity and a persistent inflammatory state. nih.gov In contrast to some other conditions, levels of the free-radical generators 3-HK and 3-hydroxyanthranilic acid were found to be decreased in the plasma of HD patients. nih.gov However, preclinical studies using a Drosophila model of HD have shown that inhibiting the enzyme kynurenine 3-monooxygenase (KMO) can be neuroprotective by reducing the ratio of neurotoxic 3-HK to neuroprotective KYNA. nih.gov This suggests that manipulating the pathway's balance may hold therapeutic potential. nih.gov

| Metabolite | Alzheimer's Disease | Parkinson's Disease | Huntington's Disease |

|---|---|---|---|

| Tryptophan (TRP) | ↓ nih.govfrontiersin.org | ↓ nih.govfrontiersin.org | ↓ frontiersin.org (in blood) |

| Kynurenine (KYN) | ↔ or ↑ nih.govfrontiersin.org | ↑ nih.gov | ↓ frontiersin.org (in blood) |

| KYN/TRP Ratio | ↑ duke.edu | ↑ nih.gov | ↑ nih.gov |

| Kynurenic Acid (KYNA) | ↓ nih.govmdpi.com | ↑ nih.gov | ↓ mdpi.com (in plasma) |

| 3-Hydroxykynurenine (3-HK) | ↔ or ↑ nih.govmdpi.com | ↑ (in animal models) nih.gov | ↓ nih.gov (in plasma) |

| Quinolinic Acid (QUIN) | ↑ nih.govmdpi.com | ↑ (in animal models) nih.gov | Data varies |

Role of Kynurenine Metabolites as Endogenous Oxidative Stress Generators and Potential Neurotoxins (e.g., 3-hydroxykynurenine, quinolinic acid)

Several metabolites of the kynurenine pathway possess potent biological activities that can contribute to cellular damage, particularly within the nervous system.

3-hydroxykynurenine (3-HK): This intermediate metabolite is considered a potential endogenous neurotoxin. nih.govresearchgate.net At high concentrations or under oxidative conditions, 3-HK can generate reactive oxygen species (ROS), such as free radicals, which induce oxidative stress. nih.govresearchgate.netbiorxiv.org This generation of ROS is essential to its toxicity, which can lead to neuronal cell death that exhibits features of apoptosis. nih.govbiorxiv.org The neurotoxicity of 3-HK is particularly relevant to neurodegenerative disorders where its levels have been found to be elevated. nih.gov Its damaging effects are dependent on its uptake into cells, and studies have shown that antioxidants can inhibit its toxicity. nih.gov

Quinolinic acid (QUIN): QUIN is a well-established endogenous neurotoxin that exerts its effects primarily through the over-activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity. nih.govnih.gov This excitotoxic action causes a massive influx of calcium into neurons, triggering a cascade of damaging intracellular events. nih.gov In addition to its role as an excitotoxin, QUIN acts as a pro-oxidant molecule, contributing to cellular damage by generating ROS, potentially through interactions with iron in the Fenton reaction. nih.govmdpi.com It is produced within the brain by activated microglia and infiltrating macrophages during neuroinflammation, and it can also function as a gliotoxin (B1671588) and a pro-inflammatory mediator. nih.govresearchgate.net

| Metabolite | Primary Mechanism of Toxicity | Cellular Effects |

|---|---|---|

| 3-Hydroxykynurenine (3-HK) | Generation of Reactive Oxygen Species (ROS) nih.govresearchgate.netbiorxiv.org | Induces oxidative stress, causes neuronal apoptosis nih.gov |

| Quinolinic Acid (QUIN) | NMDA Receptor Agonist (Excitotoxin) nih.govnih.gov | Causes excitotoxicity, Ca²+ overload, pro-oxidant effects, inflammation nih.govnih.govresearchgate.net |

Dysregulation of the Kynurenine Pathway in Inflammatory and Immune Responses

The kynurenine pathway is intrinsically linked to the immune system and is a key mediator of inflammatory responses. imrpress.comresearchgate.net The first and rate-limiting enzyme of the pathway, indoleamine 2,3-dioxygenase (IDO), is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). imrpress.commdpi.com This upregulation occurs in immune cells like macrophages and dendritic cells in response to an immune challenge. mdpi.com

During inflammation, the increased activity of IDO shunts tryptophan metabolism away from serotonin (B10506) production and towards the kynurenine pathway, leading to an increase in kynurenine and its downstream metabolites. imrpress.comresearchgate.netnih.gov Several of these metabolites, including kynurenine itself, 3-hydroxykynurenine, and quinolinic acid, are positively associated with markers of inflammation and oxidative stress. imrpress.comresearchgate.netnih.govscispace.com This dysregulation is not just a consequence of inflammation but also an active component of it, contributing to processes such as endothelial dysfunction. imrpress.comresearchgate.net The pathway's role as a mediator of immunoinflammatory responses has been implicated in the pathology of chronic inflammatory conditions like atherosclerosis. imrpress.comresearchgate.net

Kynurenine Pathway Perturbations in Infectious Diseases (e.g., SARS-CoV-2 Infection)

Acute infectious diseases can cause profound and rapid shifts in host metabolism, and the kynurenine pathway is a central hub for these alterations. acs.org Research on patients with COVID-19, caused by the SARS-CoV-2 virus, has revealed a distinct metabolic phenotype characterized by severe perturbations in this pathway. acs.org

Infection with SARS-CoV-2 is associated with a significant decrease in circulating tryptophan levels and a corresponding increase in kynurenine. youtube.commedrxiv.org This shift results in an elevated kynurenine/tryptophan (KYN:TRP) ratio, which serves as a strong indicator of IDO enzyme activation and the systemic inflammatory state. nih.gov The magnitude of these changes correlates with the severity of the infection and with levels of key inflammatory markers, such as interleukin-6 (IL-6). youtube.commedrxiv.orgnih.gov Furthermore, levels of downstream metabolites, including 3-hydroxykynurenine and the neurotoxin quinolinic acid, are also significantly elevated in infected individuals. acs.org These metabolic disturbances highlight the kynurenine pathway's role in the host's response to viral infection and its potential contribution to the pathophysiology of the disease. nih.gov

Contributions of Kynurenine Metabolism to Autoimmune Disorders and Chronic Inflammation

The kynurenine pathway (KP) is a central route for tryptophan metabolism and its dysregulation is increasingly implicated in inflammatory and autoimmune conditions. Pro-inflammatory signals, particularly the cytokine interferon-gamma (IFN-γ), are potent activators of indoleamine 2,3-dioxygenase (IDO1), the first and rate-limiting enzyme of the pathway. preprints.orgnih.gov This activation leads to an increased breakdown of tryptophan into kynurenine and other downstream metabolites. preprints.org

Several metabolites of the kynurenine pathway possess immunomodulatory properties. frontiersin.org For instance, kynurenine itself can interact with the aryl hydrocarbon receptor (AhR), leading to a cascade of events that suppresses immune cell proliferation. nih.gov Other metabolites, such as 3-hydroxyanthranilic acid (3-HAA), can directly inhibit the activation of dendritic cells, while kynurenic acid (KYNA) has anti-inflammatory functions. nih.gov Conversely, metabolites like quinolinic acid (QA) are considered pro-inflammatory and neurotoxic, acting as potent markers of chronic systemic inflammation, as they are primarily produced by activated microglia and macrophages. mdpi.com The balance between these neuroprotective and neurotoxic branches of the pathway is crucial, and a shift towards the production of metabolites like QA is observed in many neuroinflammatory diseases. mdpi.commq.edu.au This dysregulation highlights the pathway's significant contribution to the pathophysiology of chronic inflammation. mdpi.com

Tryptophan Catabolism in Major Depressive Disorder and Potential as a Biomarker

The role of the kynurenine pathway in major depressive disorder (MDD) has been a subject of extensive research. The "inflammation hypothesis" of depression suggests that increased inflammatory responses can activate the IDO1 enzyme, shunting tryptophan away from serotonin synthesis and towards the kynurenine pathway. nih.gov This can lead to a deficiency in serotonin, a neurotransmitter crucial for mood regulation, and an increase in potentially neurotoxic kynurenine metabolites. nih.gov

However, systematic reviews and meta-analyses present a complex picture. While patients with MDD and bipolar disorder consistently show reduced levels of tryptophan, the activity of the kynurenine pathway itself appears to be unaltered or even lowered. nih.govmedrxiv.org One meta-analysis found that while tryptophan levels were significantly decreased in individuals with MDD/BD, kynurenine (KYN) levels were also significantly decreased, and the KYN/TRP ratio, an index of IDO activity, was unaltered. nih.govmedrxiv.org Another review noted that some drug-free depressed patients exhibited diminished levels of KYN and kynurenic acid (KA) but increased levels of quinolinic acid (QA). nih.gov These findings suggest that while tryptophan depletion is a consistent feature in severe affective disorders, it may not be solely driven by an overactive IDO enzyme but could involve other mechanisms, such as low albumin levels affecting tryptophan transport. mdpi.com Some kynurenine metabolites, particularly kynurenine itself, are considered depressogenic, while others like kynurenic acid may have antidepressant effects, indicating the importance of the balance within the pathway. preprints.org

Biomarker Discovery and Validation Utilizing this compound

Stable isotope-labeled standards such as this compound are indispensable for the accurate quantification of kynurenine pathway metabolites in biological samples. This precision is critical for discovering and validating biomarkers for various diseases.

Identification and Quantification of Kynurenine Pathway Metabolites as Biomarkers

Metabolites of the kynurenine pathway (KPMs) are promising biomarker candidates due to their involvement in key pathological processes like neuroinflammation, excitotoxicity, and immune system activation. mq.edu.au These small molecules are stable and can be readily measured in various body fluids and tissues. nih.govmq.edu.au The concept of using KPMs as disease markers is not new, with early studies observing their elevated excretion in the urine of patients with cancer and cardiovascular diseases. nih.govmq.edu.au

Dysregulation of KPMs has been linked to a wide range of conditions, including neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS), psychiatric disorders, cancer, and chronic pain. nih.govmdpi.commq.edu.aunih.gov For example, in Alzheimer's disease, an inflammatory cascade may lead to an increase in kynurenine. nih.gov In chronic pain conditions, the pathway's activation can produce pro-inflammatory and pro-nociceptive metabolites. mdpi.com While the activation of the kynurenine pathway is not specific to a single disease, making it unsuitable as a standalone diagnostic marker, it holds significant promise as a prognostic marker to assess disease progression, identify subtypes, and evaluate treatment responses. mq.edu.au

| Disease Area | Key Metabolite Changes | Potential Application | Reference |

|---|---|---|---|

| Neurodegenerative Diseases (e.g., Alzheimer's, ALS) | Increased Kynurenine (KYN), Quinolinic Acid (QUIN); Altered Kynurenic Acid (KYNA) | Prognosis, Disease Progression, Subtype Identification | mq.edu.aunih.gov |

| Major Depressive Disorder (MDD) | Decreased Tryptophan (TRP), Decreased Kynurenine (KYN) | Biomarker of immune activation | nih.govmedrxiv.org |

| Cancer (e.g., NSCLC) | Increased Kynurenine/Tryptophan (Kyn/Trp) ratio | Risk Stratification, Prognosis, Marker of Immune Suppression | nih.govnih.gov |

| Chronic Pain | Increased Quinolinic Acid (QA) and other pro-inflammatory metabolites | Evaluation of therapeutic effectiveness, Marker of neuroinflammation | mdpi.com |

| Infectious Diseases (e.g., Tuberculosis/HIV) | Increased Kynurenine/Tryptophan (Kyn/Trp) ratio | Diagnostic biomarker | immusmol.com |

Kynurenine/Tryptophan Ratio as an Indicator of Enzyme Activity

The ratio of kynurenine to tryptophan (Kyn/Trp) is widely used as a surrogate marker for the activity of the rate-limiting enzymes of the pathway, primarily indoleamine 2,3-dioxygenase 1 (IDO1) and also tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov Since inflammatory cytokines like IFN-γ stimulate IDO1, an elevated Kyn/Trp ratio often reflects an activated immune-inflammatory state. nih.govnih.gov

This ratio has been investigated as a biomarker in numerous diseases. In oncology, a high serum Kyn/Trp ratio is associated with increased IDO1 expression, which promotes an immunosuppressive tumor microenvironment. nih.govnih.gov Studies in non-small cell lung cancer (NSCLC) found that a high Kyn/Trp ratio correlated with advanced tumor stage and poorer prognosis. nih.govnih.govresearchgate.net Similarly, in melanoma, an elevated ratio has been linked to more advanced disease stages. frontiersin.org The Kyn/Trp ratio is also a valuable biomarker in infectious diseases; for instance, it has been established as a diagnostic marker for pulmonary tuberculosis in individuals with and without HIV infection. immusmol.com An increased peripheral Kyn/Trp ratio can also signify more kynurenine being available to cross the blood-brain barrier, potentially impacting central nervous system functions. nih.gov

Preclinical Research on Pharmacological Modulation of the Kynurenine Pathway

The central role of the kynurenine pathway in a multitude of diseases has made its enzymes attractive targets for pharmacological intervention. nih.gov Preclinical research, often utilizing stable isotope tracers, focuses on developing modulators to correct pathway imbalances.

Understanding Mechanisms of Action for Kynurenine Pathway Interventions

The use of stable isotope-labeled compounds, such as rac Kynurenine-¹³C₂,¹⁵N, is fundamental to elucidating the precise mechanisms of action of therapeutic interventions targeting the kynurenine pathway. nih.govnih.gov These labeled tracers allow researchers to track the metabolic fate of kynurenine and quantify the flux through its various competing enzymatic branches. nih.gov This approach provides a dynamic view of the pathway's response to inhibitors, moving beyond simple measurements of metabolite concentrations to a more sophisticated understanding of biochemical kinetics. nih.govnih.gov By using mass spectrometry to differentiate between the labeled compound and its unlabeled, endogenous counterparts, scientists can accurately measure the rates of production and degradation of key metabolites following a therapeutic intervention. researchgate.netnih.gov

Interventions targeting the kynurenine pathway often focus on specific enzymes that control the balance between neuroprotective and potentially neurotoxic metabolites. nih.govmdpi.comresearchgate.net A critical enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which sits at a crucial branch point, converting kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic quinolinic acid. nih.govnih.gov Inhibiting KMO is a therapeutic strategy aimed at shunting kynurenine metabolism towards the production of the neuroprotective kynurenic acid (KYNA). nih.govnih.govnih.gov

Detailed Research Findings

Stable isotope tracing with compounds like rac Kynurenine-¹³C₂,¹⁵N is instrumental in quantifying the efficacy and mechanism of KMO inhibitors. In a typical experimental setup, a biological system (e.g., cell culture, animal model) is treated with a potential KMO inhibitor. Subsequently, rac Kynurenine-¹³C₂,¹⁵N is introduced as a tracer. By using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), researchers can track the appearance of the ¹³C and ¹⁵N labels in downstream metabolites. nih.govnih.gov

For instance, in the presence of an effective KMO inhibitor, the metabolic flux from the labeled kynurenine tracer to labeled 3-HK would be significantly reduced. Concurrently, the flux towards labeled KYNA, which is produced by a different enzyme, kynurenine aminotransferase (KAT), would be expected to increase. mdpi.commdpi.com This demonstrates a redirection of the metabolic pathway, confirming the inhibitor's mechanism of action. nih.gov

The data generated from such studies are crucial for the preclinical development of drugs. They help in correlating the pharmacokinetic profile of an inhibitor with its pharmacodynamic effects on the target pathway, aiding in the prediction of human dosage and treatment efficacy. nih.govnih.gov

Below is a representative data table illustrating the results from a hypothetical study using rac Kynurenine-¹³C₂,¹⁵N to assess the mechanism of a selective KMO inhibitor. The table shows the metabolic flux from the labeled kynurenine to its primary metabolites in a control group versus a group treated with the KMO inhibitor.

Table 1: Metabolic Flux Analysis of the Kynurenine Pathway Using rac Kynurenine-¹³C₂,¹⁵N in Response to a KMO Inhibitor This interactive table summarizes the change in the rate of formation of key labeled metabolites from the rac Kynurenine-¹³C₂,¹⁵N tracer, demonstrating the inhibitor's effect on pathway flux.

| Labeled Metabolite | Control Group Flux (pmol/hr/mg protein) | KMO Inhibitor Group Flux (pmol/hr/mg protein) | Fold Change | p-value |

| ¹³C₂,¹⁵N-3-Hydroxykynurenine | 150.4 ± 12.1 | 15.2 ± 3.5 | -9.9 | <0.001 |

| ¹³C₂,¹⁵N-Kynurenic Acid | 25.8 ± 4.3 | 78.9 ± 9.7 | +3.1 | <0.001 |

| ¹³C₂,¹⁵N-Anthranilic Acid | 10.2 ± 1.9 | 11.5 ± 2.4 | +1.1 | >0.05 |

The results clearly indicate that the KMO inhibitor effectively blocks the conversion of kynurenine to 3-hydroxykynurenine, leading to a nearly tenfold decrease in metabolic flux down this branch of the pathway. Consequently, there is a significant, threefold redirection of the metabolic flux towards the formation of kynurenic acid, confirming the inhibitor's intended mechanism of action. The flux towards anthranilic acid, which is formed via the enzyme kynureninase, remains largely unaffected, suggesting the inhibitor is specific for KMO. nih.gov

Advancements and Future Directions in Rac Kynurenine 13c2,15n Research

Integration with Multi-Omics Approaches

The integration of data from various "omics" fields offers a holistic view of biological systems. The use of rac Kynurenine-13C2,15N is particularly valuable in this context, as it allows for the precise tracking of a key metabolite within the broader landscape of genomic, transcriptomic, and proteomic changes.

Combined Metabolomics, Transcriptomics, and Proteomics for Comprehensive Pathway Analysis

A multi-omics approach, combining metabolomics with transcriptomics and proteomics, provides a comprehensive understanding of the kynurenine (B1673888) pathway's regulation and function. By introducing this compound into a biological system, researchers can trace its conversion into downstream metabolites. This stable isotope tracing provides dynamic information about pathway activity that complements the static snapshots offered by other omics technologies.

When combined with transcriptomics, which measures the expression levels of genes encoding for kynurenine pathway enzymes, researchers can correlate changes in metabolic flux with alterations in gene expression. For instance, an increased conversion of labeled kynurenine to kynurenic acid, as measured by mass spectrometry, might be correlated with the upregulation of the gene encoding for kynurenine aminotransferase (KAT). Similarly, proteomics can identify and quantify the actual enzymes present, confirming that the observed changes in gene expression translate to functional protein levels. This integrated approach allows for a more complete picture of how the kynurenine pathway is regulated at multiple biological levels in response to various stimuli or in different disease states.

Table 1: Illustrative Multi-Omics Data Integration in Kynurenine Pathway Research

| Omics Layer | Data Generated | Insights Gained from Integration with this compound |

| Metabolomics | Quantification of labeled and unlabeled kynurenine metabolites | Direct measurement of metabolic flux through different branches of the pathway. |

| Transcriptomics | mRNA levels of kynurenine pathway enzymes (e.g., IDO, TDO, KMO, KAT) | Correlation of gene expression changes with observed shifts in metabolic activity. |

| Proteomics | Abundance of kynurenine pathway enzymes | Confirmation that transcriptional changes result in altered protein levels and enzyme availability. |

Computational Modeling and Systems Biology Approaches

Computational modeling and systems biology offer powerful frameworks for integrating experimental data and gaining a deeper, quantitative understanding of complex biological networks like the kynurenine pathway. The precise data generated through the use of stable isotopes like this compound are essential for the development and validation of these models.

Development of Mathematical Models for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a key technique in systems biology used to quantify the rates of metabolic reactions within a cell or organism. Stable isotope tracing is a cornerstone of MFA. By administering this compound and measuring the isotopic enrichment in its downstream metabolites over time, researchers can generate rich datasets. These datasets are then used to constrain and parameterize mathematical models of the kynurenine pathway.

These models consist of a series of differential equations that describe the rates of each enzymatic reaction. The inclusion of isotopic labeling data allows for the precise determination of flux through different branches of the pathway, for example, the relative activity of the kynurenine 3-monooxygenase (KMO) branch versus the kynurenine aminotransferase (KAT) branch. This level of quantitative detail is crucial for understanding how the pathway is rewired in different physiological or pathological contexts. A mathematical model of tryptophan metabolism via the kynurenine pathway has been developed to provide insights into the effects of various conditions on tryptophan metabolites nih.govresearchgate.net.

Prediction of Metabolic Phenotypes and Network Dynamics

Once a robust mathematical model of the kynurenine pathway, informed by data from this compound tracing, is established, it can be used for predictive purposes. Systems biology approaches can then be employed to simulate how the pathway will respond to various perturbations, such as the inhibition of a specific enzyme or changes in the availability of tryptophan.

These in silico experiments can help predict the metabolic phenotype of a cell or organism under different conditions. For example, a model could predict the impact of a novel KMO inhibitor on the levels of neuroprotective kynurenic acid and neurotoxic quinolinic acid. Furthermore, these models can provide insights into the dynamic behavior of the network, such as feedback loops and regulatory control points that govern pathway homeostasis. Such predictive models are invaluable for identifying potential therapeutic targets and for designing experiments to further probe the intricacies of kynurenine metabolism. The integration of heterogeneous measures from multiple isotopic tracers can enhance the predictive power of these models for cellular metabolism and culture process dynamics nih.govarxiv.org.

Expanding the Scope of Kynurenine Pathway Research

Ongoing research continues to uncover new roles for kynurenine and its metabolites, expanding our understanding of their physiological and pathological significance. These discoveries are opening up new avenues for therapeutic intervention in a wide range of diseases.

Exploring Novel Functions and Interactions of Kynurenine Metabolites

Beyond their well-established roles in neurotransmission and immune regulation, kynurenine pathway metabolites are now being recognized for their diverse biological activities. For example, kynurenine itself can act as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses and cellular differentiation mdpi.comnih.gov. Other metabolites, such as cinnabarinic acid, have been shown to interact with metabotropic glutamate receptors, suggesting a broader role in modulating neuronal signaling mdpi.com.

The interactions of kynurenine metabolites are complex and context-dependent. A metabolite that is neuroprotective at low concentrations may become neurotoxic at higher levels mdpi.com. The local cellular environment also plays a crucial role in determining the ultimate effect of these molecules. Research is ongoing to elucidate the full spectrum of receptors and signaling pathways that are modulated by kynurenine and its derivatives. This expanding knowledge highlights the intricate ways in which tryptophan metabolism can influence cellular function and organismal health, with implications for conditions ranging from metabolic diseases to cancer nih.gov.

Investigating Inter-Organ and Inter-Cellular Kynurenine Pathway Communication

The use of stable isotope-labeled compounds, such as rac Kynurenine-¹³C₂,¹⁵N, has become a cornerstone in elucidating the complex communication networks within the kynurenine pathway across different organs and cell types. This isotopically labeled tracer allows for the precise tracking of kynurenine's metabolic fate, providing invaluable insights into its transport, enzymatic conversion, and influence on distal biological systems. The dual labeling with both heavy carbon (¹³C) and nitrogen (¹⁵N) atoms enhances the specificity of detection and allows for a more detailed analysis of metabolic transformations.

The racemic nature of the tracer, containing both D- and L-isomers of kynurenine, can be particularly insightful. While the L-isomer is the naturally occurring and predominantly metabolized form, studying the fate of the D-isomer can reveal stereospecific aspects of transport and enzymatic activity, offering a more complete picture of kynurenine metabolism in vivo.

Inter-Organ Trafficking of Kynurenine

A significant portion of kynurenine metabolism and its subsequent impact on various physiological processes is dictated by its movement between organs. The liver is the primary site of tryptophan catabolism via the kynurenine pathway under normal physiological conditions, serving as a major source of circulating kynurenine frontiersin.org. This peripherally generated kynurenine can then be transported to other organs, most notably the brain, where it can exert its neuromodulatory effects.

The transport of kynurenine and its metabolites across the blood-brain barrier (BBB) is a critical and tightly regulated process. Studies have shown that L-kynurenine is actively transported across the BBB by the large neutral amino acid transporter (LAT1) nih.govresearchgate.netnih.gov. This transport is saturable and can be competitively inhibited by other large neutral amino acids, such as leucine nih.gov. In contrast, many of the downstream metabolites of kynurenine, such as kynurenic acid and quinolinic acid, have very limited ability to cross the BBB, suggesting that their concentrations within the central nervous system are primarily governed by local synthesis nih.govpsychogenics.com.

The use of tracers like rac Kynurenine-¹³C₂,¹⁵N allows researchers to quantify the flux of kynurenine from the periphery into the brain and other organs. By administering the labeled compound and subsequently measuring the levels of labeled and unlabeled kynurenine and its metabolites in different tissues, a detailed map of inter-organ kynurenine trafficking can be constructed.

Blood-Brain Barrier Permeability of Kynurenine Pathway Metabolites

| Compound | Transport Mechanism | Permeability-Surface Area Product (PA) (ml/s/g) |

|---|---|---|

| L-Kynurenine | Large Neutral Amino Acid Carrier (L-system) | 2-3 x 10⁻³ |

| 3-Hydroxykynurenine | Large Neutral Amino Acid Carrier (L-system) | Not explicitly quantified, but competitively inhibits L-leucine transport |

| Anthranilic Acid | Passive Diffusion | 0.7-1.6 x 10⁻³ |

| Kynurenic Acid | Passive Diffusion | 2-7 x 10⁻⁵ |

| Quinolinic Acid | Passive Diffusion | 2-7 x 10⁻⁵ |

| 3-Hydroxyanthranilic Acid | Passive Diffusion | 2-7 x 10⁻⁵ |

Data adapted from in situ brain perfusion studies in rats nih.gov. The PA product is a measure of the rate of uptake of a substance into the brain from the blood. A higher PA value indicates greater permeability.

Inter-Cellular Communication within the Kynurenine Pathway

At the cellular level, the kynurenine pathway exhibits a remarkable degree of compartmentalization, particularly within the central nervous system. Astrocytes and microglia, two types of glial cells, play distinct and crucial roles in kynurenine metabolism, creating a sophisticated system of intercellular communication.

Astrocytes are the primary producers of kynurenic acid, a neuroprotective metabolite that acts as an antagonist at N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors mdpi.com. They take up kynurenine from the extracellular space and convert it to kynurenic acid via the action of kynurenine aminotransferases (KATs) mdpi.com.

In contrast, microglia are the main source of the neurotoxic metabolite quinolinic acid, an NMDA receptor agonist frontiersin.orgmdpi.com. Microglia also take up kynurenine but metabolize it down a different branch of the pathway, primarily through the enzyme kynurenine-3-monooxygenase (KMO), leading to the production of 3-hydroxykynurenine and subsequently quinolinic acid mdpi.comnih.gov.

This segregation of metabolic pathways between astrocytes and microglia establishes a delicate balance between neuroprotection and neurotoxicity. The communication between these cells, mediated by the exchange of kynurenine and its metabolites, is critical for maintaining brain homeostasis. For instance, kynurenine produced and released by one cell type can be taken up and metabolized by another, influencing the local neurochemical environment.

The application of stable isotope tracers like rac Kynurenine-¹³C₂,¹⁵N in co-culture systems of different cell types or in vivo microdialysis studies allows for the detailed investigation of this intercellular communication psychogenics.com. By tracing the flow of the ¹³C and ¹⁵N labels from kynurenine to its various metabolites within specific cell populations, researchers can quantify the rates of synthesis, release, and uptake of these molecules, providing a dynamic view of the cellular interplay within the kynurenine pathway.

Cell-Specific Metabolism of Kynurenine in the Central Nervous System

| Cell Type | Key Enzyme(s) | Primary Kynurenine Metabolite(s) Produced | Primary Function of Metabolite(s) |

|---|---|---|---|

| Astrocytes | Kynurenine Aminotransferases (KATs) | Kynurenic Acid | Neuroprotective (NMDA receptor antagonist) |

| Microglia | Kynurenine-3-Monooxygenase (KMO) | 3-Hydroxykynurenine, Quinolinic Acid | Neurotoxic (NMDA receptor agonist), Pro-inflammatory |

This table summarizes the differential metabolism of kynurenine by astrocytes and microglia in the central nervous system, highlighting the basis for intercellular communication within the kynurenine pathway frontiersin.orgpsychogenics.commdpi.comnih.gov.

Q & A

Q. What are the key methodological considerations for synthesizing rac Kynurenine-13C2,15N^{13}\text{C}_2,^{15}\text{N}13C2,15N in isotopic labeling studies?

Synthesis requires precise control over isotopic incorporation to ensure stoichiometric accuracy. Researchers should employ techniques like -enriched precursors and -ammonia sources, validated via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic purity . Experimental protocols must account for potential isotopic dilution during purification, necessitating iterative optimization of reaction conditions (e.g., pH, temperature) .

Q. How can researchers validate the structural integrity and isotopic labeling efficiency of this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N?

Use tandem MS (LC-MS/MS) to verify molecular mass shifts corresponding to labeling. Isotopic enrichment ratios should be quantified via high-resolution mass spectrometry (HRMS), with corrections for natural abundance isotopes. Cross-validation using - heteronuclear single-quantum coherence (HSQC) NMR can resolve positional labeling ambiguities .

Q. What are the best practices for integrating this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N into metabolic flux analysis (MFA) studies?

Design tracer experiments with defined time-course sampling to capture dynamic isotopic incorporation. Pair LC-MS data with computational flux modeling tools (e.g., INCA, OpenFLUX) to map kynurenine pathway activity. Calibrate models using negative controls (unlabeled analogs) to distinguish background noise from tracer-derived signals .

Advanced Research Questions

Q. How should researchers address contradictions in metabolic data when using this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N as a tracer?

Contradictions often arise from compartmentalized metabolism or isotopic scrambling. Apply compartment-specific inhibitors (e.g., mitochondrial uncouplers) to isolate pathway segments. Use -isotopomer spectral analysis (ISA) to resolve competing pathways, and validate findings with genetic knockdowns (e.g., siRNA targeting IDO1 or TDO2) .

Q. What experimental designs minimize confounding variables in studies involving this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N?

Adopt a factorial design to test interactions between variables (e.g., dose, time, cell type). Include balanced control groups (e.g., unlabeled kynurenine, vehicle-only) and randomize sample processing to mitigate batch effects. Pre-register hypotheses and analytical pipelines to reduce bias in data interpretation .

Q. How can multi-omics datasets (e.g., metabolomics, proteomics) be harmonized with this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N tracer data?

Use systems biology frameworks like weighted correlation network analysis (WGCNA) to identify co-regulated modules across omics layers. Anchor integration to isotopic flux data by mapping enzyme expression (proteomics) to metabolite turnover rates. Validate via pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) .

Q. What theoretical frameworks guide the interpretation of this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N in neuroimmunology research?

Link findings to the "kynurenine pathway hypothesis" of neuroinflammation, which posits dysregulated tryptophan metabolism as a driver of CNS disorders. Test predictions using computational models of immune-metabolic crosstalk (e.g., agent-based modeling of microglia-astrocyte interactions) .

Methodological Challenges and Solutions

Q. How to resolve low signal-to-noise ratios in this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N detection?

Optimize chromatographic separation (e.g., HILIC columns) to reduce matrix interference. Employ stable isotope dilution assays (SIDA) with deuterated internal standards. For low-abundance samples, use ion mobility spectrometry (IMS) coupled with MS to enhance specificity .

Q. What statistical methods are robust for analyzing time-resolved isotopic labeling data?

Apply mixed-effects models to account for intra- and inter-sample variability. Use Bayesian hierarchical models for small sample sizes or missing data. Pair with false-discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to control for multiple comparisons .

Q. How to ensure reproducibility in this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N studies across laboratories?

Standardize protocols using community-agreed guidelines (e.g., METaboLights for metadata reporting). Share raw data and analysis code via repositories like Zenodo or GitHub. Conduct inter-laboratory ring trials to calibrate instrumentation and validate workflows .

Theoretical and Ethical Considerations

Q. How does the choice of conceptual framework influence experimental design with this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N?

Frameworks like "metabolic reprogramming" in cancer biology dictate hypothesis generation (e.g., testing tracer uptake in hypoxic microenvironments). Align experimental variables with theoretical predictions (e.g., HIF-1α knockdowns to probe oxygen-sensitive pathways) .

Q. What ethical considerations apply to tracer studies using this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N in animal models?

Adhere to the 3Rs (Replacement, Reduction, Refinement) for animal welfare. Justify isotopic doses via pilot studies to minimize waste. For human-derived cells, obtain informed consent and anonymize donor metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.